Cytisine vs. Varenicline: Equivalent Quit Rates in Pooled Head-to-Head Randomized Controlled Trials
In pooled analysis of two randomized controlled trials directly comparing cytisine with varenicline for smoking cessation, no clear evidence of difference in quit rates was observed [1]. The 2023 Cochrane review, which synthesized data from 2 head-to-head studies encompassing 2,131 participants, reported a risk ratio (RR) of 1.00 (95% CI: 0.79 to 1.26) for biochemically verified continuous abstinence at longest follow-up [1]. This evidence establishes that cytisine and varenicline are clinically equivalent in efficacy for smoking cessation, a critical differentiator for procurement decisions where cost and safety profiles diverge [2].
| Evidence Dimension | Continuous abstinence from smoking at longest follow-up (biochemically verified) |
|---|---|
| Target Compound Data | Cytisine: Quit rate not statistically different from varenicline |
| Comparator Or Baseline | Varenicline: Quit rate reference |
| Quantified Difference | Risk Ratio (RR) = 1.00 (95% CI: 0.79 to 1.26) |
| Conditions | Pooled analysis of 2 randomized controlled trials; 2,131 total participants; minimum 6-month follow-up with biochemical verification |
Why This Matters
Demonstrates clinical non-inferiority equivalence to varenicline in head-to-head trials, enabling cost-driven procurement without compromising therapeutic efficacy.
- [1] Livingstone-Banks J, Fanshawe TR, Thomas KH, et al. Nicotine receptor partial agonists for smoking cessation. Cochrane Database Syst Rev. 2023;(6):CD006103. View Source
- [2] Thomas D, Farrell M, McRobbie H, et al. The effectiveness, safety and cost-effectiveness of cytisine versus varenicline for smoking cessation in an Australian population: a study protocol for a randomized controlled non-inferiority trial. Addiction. 2019;114(5):923-933. View Source
